molecular formula C20H28O3 B12536300 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione CAS No. 827331-29-3

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione

Cat. No.: B12536300
CAS No.: 827331-29-3
M. Wt: 316.4 g/mol
InChI Key: KFSCZPPUKPLHCG-UHFFFAOYSA-N
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Description

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a cyclohexane ring with two keto groups at positions 1 and 3, and a phenyl group substituted with an octyloxy group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-(octyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylcyclohexane-1,3-dione: Similar structure but lacks the octyloxy group.

    2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: Contains a chloro and methylsulfonyl group instead of the octyloxy group.

    2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione: Contains a nitro group and a methylsulfonyl group.

Uniqueness

The presence of the octyloxy group in 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

827331-29-3

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

5-(2-octoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-23-20-11-8-7-10-19(20)16-13-17(21)15-18(22)14-16/h7-8,10-11,16H,2-6,9,12-15H2,1H3

InChI Key

KFSCZPPUKPLHCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C2CC(=O)CC(=O)C2

Origin of Product

United States

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